molecular formula C21H19N3O3S B4993950 10-(4-Hydroxy-3-methoxyphenyl)-13-methyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one

10-(4-Hydroxy-3-methoxyphenyl)-13-methyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one

Cat. No.: B4993950
M. Wt: 393.5 g/mol
InChI Key: GVCLBNUGPADGCM-UHFFFAOYSA-N
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Description

The compound 10-(4-Hydroxy-3-methoxyphenyl)-13-methyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core tetracyclic structure. One common method involves the reaction of 3-methyl-1-phenylindeno[2,1-e]pyrazolo[3,4-b]pyrazin-5(1H)-one with hydroxylamine hydrochloride in dry pyridine under reflux conditions for several hours . This reaction forms the core structure, which is then further modified to introduce the hydroxy, methoxy, and sulfanylidene groups.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions would be essential to ensure high yield and purity. The process would also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like or .

    Reduction: The sulfanylidene group can be reduced to a thiol group using reducing agents such as .

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like or in polar aprotic solvents.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a thiol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and functional groups.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with various molecular targets. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. The exact pathways and targets would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 10-(4-Hydroxy-3-methoxyphenyl)-13-methyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one lies in its combination of functional groups and tetracyclic structure

Properties

IUPAC Name

10-(4-hydroxy-3-methoxyphenyl)-13-methyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-23-20(26)15-10-13-12-5-3-4-6-14(12)22-18(13)19(24(15)21(23)28)11-7-8-16(25)17(9-11)27-2/h3-9,15,19,22,25H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCLBNUGPADGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2CC3=C(C(N2C1=S)C4=CC(=C(C=C4)O)OC)NC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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